BENZYLAMINE, p-CHLORO-N-METHYL-N-NITROSO-
Overview
Description
(4-Chlorobenzyl)methylnitrosamine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences. This compound is characterized by the presence of a chlorobenzyl group attached to a methylnitrosamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)methylnitrosamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the formation of the desired product without significant side reactions.
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Step 1: Formation of 4-Chlorobenzylamine
Reagents: 4-chlorobenzyl chloride, methylamine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a low temperature to prevent the formation of by-products.
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Step 2: Nitrosation
Reagents: Sodium nitrite, hydrochloric acid
Conditions: The 4-chlorobenzylamine is treated with sodium nitrite in the presence of hydrochloric acid to form (4-Chlorobenzyl)methylnitrosamine. The reaction is typically conducted at low temperatures to control the rate of nitrosation.
Industrial Production Methods
Industrial production of (4-Chlorobenzyl)methylnitrosamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)methylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitrosamine group to an amine group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Chlorobenzyl)methylnitrosamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Studied for its potential mutagenic and carcinogenic effects.
Medicine: Investigated for its role in the formation of carcinogenic compounds in the human body.
Industry: Used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)methylnitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA and other cellular components. The nitrosamine group is metabolized by cytochrome P450 enzymes to form diazonium ions, which can alkylate DNA, leading to mutations and potentially carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison
(4-Chlorobenzyl)methylnitrosamine is unique due to the presence of the chlorobenzyl group, which influences its chemical reactivity and biological activity. Compared to other nitrosamines like NDMA and NDEA, it has different metabolic pathways and potentially different toxicological profiles.
Conclusion
(4-Chlorobenzyl)methylnitrosamine is a compound of significant interest in various fields of research due to its unique chemical properties and potential health effects. Understanding its synthesis, reactions, applications, and mechanism of action is crucial for advancing knowledge in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylnitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRWXIWWMFTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233086 | |
Record name | Benzylamine, p-chloro-N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84174-22-1 | |
Record name | N-Nitroso-N-(4-chlorobenzyl)methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084174221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine, p-chloro-N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSO-N-(4-CHLOROBENZYL)METHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVF6HA7QJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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